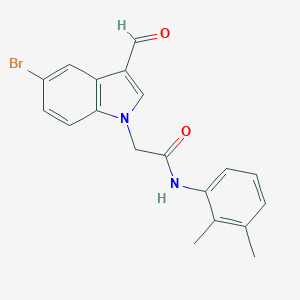
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BRD0705, is a novel small molecule inhibitor that has attracted attention due to its potential therapeutic applications. BRD0705 has been shown to inhibit the activity of a number of proteins that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide inhibits the activity of BRD4 by binding to the bromodomain of the protein. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide can modulate the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the expression of genes that are involved in the regulation of the immune system, including cytokines and chemokines. In animal models of inflammation, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its specificity for BRD4. Unlike other inhibitors that target multiple bromodomains, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide specifically targets the bromodomain of BRD4. This specificity can reduce off-target effects and improve the safety profile of the drug. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its solubility. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other drugs for the treatment of cancer and inflammatory diseases. The study of the pharmacokinetics and pharmacodynamics of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide in animal models and humans is also an important direction for future research. Finally, the identification of biomarkers that can predict the response to 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide treatment is an important area of research.
Synthesemethoden
The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves a series of chemical reactions. The starting material is 5-bromo-3-formylindole, which is reacted with 2,3-dimethylphenylamine to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a number of proteins, including BRD4, a protein that is involved in the regulation of gene expression. BRD4 has been implicated in the development of a number of diseases, including cancer and inflammatory diseases. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-cancer activity in a number of different cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity in animal models of inflammation.
Eigenschaften
Molekularformel |
C19H17BrN2O2 |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
2-(5-bromo-3-formylindol-1-yl)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-17(13(12)2)21-19(24)10-22-9-14(11-23)16-8-15(20)6-7-18(16)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
IFUHBSGTKZEJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)